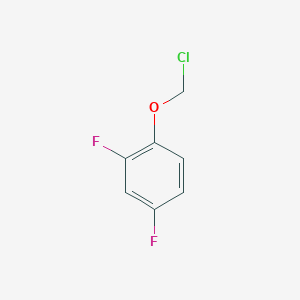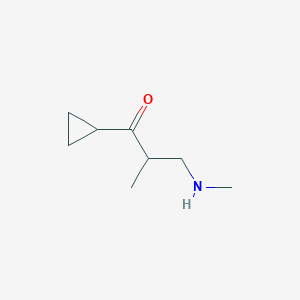
2-(Piperidin-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)cyclohexan-1-one is a chemical compound that features a piperidine ring attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . These methods provide efficient routes to obtain the desired piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow reactions or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Piperidin-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The piperidine ring can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing the efficacy of therapeutic agents or reducing side effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as:
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-10,12H,1-8H2 |
InChI Key |
ZYCSQSIUPDAHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)





![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)

![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)

